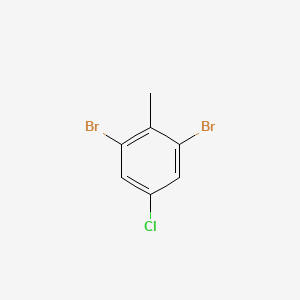

4-Chloro-2,6-dibromotoluene

Description

BenchChem offers high-quality 4-Chloro-2,6-dibromotoluene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2,6-dibromotoluene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-5-chloro-2-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2Cl/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHITJWZONUGGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Chloro-2,6-dibromotoluene: Technical Guide to a Strategic Scaffold

CAS Number: 196712-73-9 Formula: C₇H₅Br₂Cl Molecular Weight: 284.38 g/mol [1][2][3]

Executive Summary

4-Chloro-2,6-dibromotoluene is a highly specialized tri-halogenated aromatic intermediate used primarily in the synthesis of complex pharmaceuticals, agrochemicals, and functional materials.[3][4] Its value lies in its orthogonal reactivity profile : the presence of two distinct halogen types (bromine and chlorine) in chemically non-equivalent positions allows for sequential, regioselective functionalization.[3][4]

This guide details the physicochemical architecture, synthesis protocols, and critical reactivity patterns of this compound, specifically highlighting its utility as a scaffold for Suzuki-Miyaura cross-couplings and lithium-halogen exchange reactions.[3][4]

Molecular Architecture & Physiochemical Profile[3][4]

Structural Analysis

The molecule features a toluene core substituted with a chlorine atom at the para position (C4) and bromine atoms at both ortho positions (C2, C6).[3][4]

-

Steric Environment: The C1-Methyl group is flanked by two bulky bromine atoms.[3][4] This "ortho-di-substitution" creates significant steric strain and hindrance around the methyl group, which influences the rotational barrier of the methyl group and the accessibility of the bromine atoms during catalytic cycles.[3]

-

Electronic Effects:

-

C4-Chlorine: Exerts an inductive withdrawing effect (-I) but is mesomerically donating (+M).[3][4] It deactivates the ring towards further electrophilic substitution but is stable enough to survive mild lithiation conditions.[3][4]

-

C2,6-Bromines: Provide sites for selective activation.[3][4] Their position ortho to the methyl group makes them sterically congested, requiring specialized ligands for palladium-catalyzed couplings.[3][4]

-

Physiochemical Properties Table

Note: Experimental data for this specific isomer is rare; values below include predicted ranges based on structural analogs (e.g., 2,6-dibromotoluene).[4]

| Property | Value / Description | Note |

| Physical State | Crystalline Solid | Likely low-melting (approx. 40–60 °C) due to symmetry.[3][4] |

| Solubility | High in DCM, THF, Toluene | Insoluble in water.[3][4] |

| Reactivity Rank | Br (C2/6) > Cl (C4) | For Pd-catalyzed oxidative addition.[3][4] |

| Lithiation | Selective at C2/C6 | Kinetic control via Li-Halogen exchange.[3][4] |

Synthetic Pathway (Protocol)

The most robust industrial and laboratory route to 4-Chloro-2,6-dibromotoluene is the electrophilic aromatic bromination of 4-chlorotoluene.[3] The methyl group activates the ortho positions (2,6), while the para position is already blocked by chlorine.[3][4]

Reaction Scheme

Substrate: 4-Chlorotoluene

Reagents: Bromine (

Detailed Laboratory Protocol

Caution: Bromine is highly corrosive and toxic.[3][4] Perform all operations in a fume hood.

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (vented to a caustic scrubber to trap HBr), and a pressure-equalizing addition funnel.

-

Charging: Add 4-chlorotoluene (1.0 equiv) and FeBr₃ (0.05 equiv) to the flask. If using solvent, add dry DCM (2–3 mL per mmol substrate).[3][4]

-

Bromination: Heat the mixture to 40 °C (or mild reflux). Dropwise add Bromine (2.2 equiv) over 1 hour.[3][4] The solution will evolve HBr gas.[3][4]

-

Completion: Stir at 40–50 °C for 4–6 hours. Monitor reaction progress via GC-MS or TLC (Hexanes). Look for the disappearance of the mono-bromo intermediate.[3][4]

-

Quench: Cool to room temperature. Pour the mixture into a saturated aqueous solution of Sodium Bisulfite (

) to quench excess bromine (color changes from red/brown to yellow/clear). -

Workup: Extract with DCM (

). Wash combined organics with water and brine.[3][4] Dry over anhydrous -

Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexanes or purify via silica gel chromatography (100% Hexanes) to yield the product as a white/off-white solid.[3][4]

Reactivity & Functionalization Logic

The core utility of 4-Chloro-2,6-dibromotoluene is its ability to undergo sequential functionalization .[3] The bromines are more reactive than the chlorine, but their steric hindrance (ortho to methyl) requires careful catalyst selection.[3][4]

Diagram 1: Selective Functionalization Pathways

This diagram illustrates the divergence in reactivity between Palladium-catalyzed coupling and Lithium-Halogen exchange.[3][4]

Caption: Divergent reaction pathways. Lithium exchange allows mono-functionalization; Pd-catalysis typically drives bis-coupling due to similar Br reactivity.[3]

Critical Reactivity Insights[3]

-

Lithium-Halogen Exchange (The "Scalpel"):

-

Suzuki-Miyaura Coupling (The "Hammer"):

-

Under standard conditions (Pd(PPh₃)₄, Na₂CO₃), both bromine atoms will likely react to form a 2,6-diaryl derivative.[3][4]

-

Selectivity: To achieve mono-coupling at C2, one must use a deficit of boronic acid (0.9 equiv) and a bulky ligand (e.g., XPhos or SPhos) to manage the steric hindrance near the methyl group.[3][4]

-

Handling & Safety Protocol

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[3][4] |

| Eye Irritation | H319 | Causes serious eye irritation.[3][4] |

| STOT-SE | H335 | May cause respiratory irritation.[3][4] |

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive—store in amber vials.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3347380, 4-Chloro-2,6-dibromotoluene.[3][4] Retrieved from [Link][3][4]

-

Smith, M. B., & March, J. (2007).[3][4] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[3][4] Wiley-Interscience.[3][4] (General reference for electrophilic aromatic substitution and directing effects).

Sources

- 1. 4-Chloro-2,6-dibromotoluene | C7H5Br2Cl | CID 3347380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. capotchem.com [capotchem.com]

- 3. 4-Bromo-2-chlorotoluene | C7H6BrCl | CID 2735554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-Dibromo-4-chlorophenol | C6H3Br2ClO | CID 21394 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: 4-Chloro-2,6-dibromotoluene

A Strategic Scaffold for Sterically Controlled Cross-Coupling

Executive Summary

4-Chloro-2,6-dibromotoluene (CAS: 196712-73-9) represents a specialized class of poly-halogenated aromatic scaffolds. Unlike simple halo-toluenes, this molecule offers a unique "3-point" functionalization strategy. The presence of two bromine atoms at the sterically crowded ortho positions (2,6) relative to the methyl group, combined with a chemically distinct chlorine atom at the para position (4), creates a platform for sequential, site-selective cross-coupling reactions.

This guide details the structural rationale, validated synthetic protocols, and chemoselective reactivity profiles necessary to utilize this compound effectively in high-value synthesis.

Physicochemical Profile & Structural Analysis[1][2][3]

The utility of 4-Chloro-2,6-dibromotoluene lies in its specific substitution pattern. The methyl group at position 1 acts as a steric anchor, shielding the ortho-bromines, while the para-chlorine remains electronically distinct.

2.1 Key Properties Table

| Property | Value | Notes |

| IUPAC Name | 1,3-dibromo-5-chloro-2-methylbenzene | Systematic nomenclature |

| CAS Number | 196712-73-9 | Primary identifier |

| Molecular Formula | C₇H₅Br₂Cl | |

| Molecular Weight | 284.37 g/mol | Heavy atom count facilitates crystallography |

| Predicted LogP | ~4.3 | Highly lipophilic |

| Appearance | Crystalline Solid | Low-melting (est. 40–60°C) |

| 1H NMR Signature | δ ~2.60 (s, 3H, CH₃), δ ~7.55 (s, 2H, Ar-H) | Symmetric aromatic signal confirms 2,6-substitution |

2.2 Structural Dynamics

The ortho-bromine atoms impose a significant "ortho-effect," locking the methyl group's rotation and creating a hydrophobic pocket. This steric bulk is critical: it retards non-specific nucleophilic attacks at the methyl position but requires specialized ligands (e.g., S-Phos, X-Phos) for palladium-catalyzed coupling at the C-Br sites.

Validated Synthetic Protocol

The synthesis of 4-Chloro-2,6-dibromotoluene is a classic example of directed electrophilic aromatic substitution . The methyl group is an ortho/para activator, while the chlorine at the 4-position is an ortho/para deactivator.

-

Directing Effects: The methyl group directs incoming electrophiles to positions 2 and 6. The 4-chloro group directs to positions 2 and 6 (meta to itself is deactivated, but ortho to Cl is more deactivated). Thus, the directing effects reinforce each other at the 2 and 6 positions.

3.1 Experimental Workflow (Bromination)

Reaction:

Step-by-Step Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and a gas outlet connected to a caustic scrubber (NaOH trap) to neutralize HBr gas.

-

Charging: Charge the flask with 4-chlorotoluene (1.0 eq) and anhydrous dichloromethane (DCM) or perform neat if temperature control is robust. Add catalytic FeBr₃ (0.05 eq) or iron powder.

-

Bromine Addition: Cool the mixture to 0–5°C. Add elemental bromine (2.1 eq) dropwise. Crucial: Maintain low temperature to prevent benzylic bromination (radical pathway).

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by GC-MS for the disappearance of the mono-bromo intermediate.

-

Quench: Pour the reaction mixture into ice-water containing sodium bisulfite (NaHSO₃) to quench excess bromine (color change from red/brown to yellow/clear).

-

Workup: Extract with DCM. Wash the organic layer with water, saturated NaHCO₃, and brine. Dry over MgSO₄.

-

Purification: Recrystallize from hot ethanol or hexanes to yield white needles.

3.2 Synthesis Visualization

Figure 1: Synthetic workflow for the regioselective bromination of 4-chlorotoluene.

Reactivity & Applications: The Chemoselectivity Map

The core value of this scaffold is the ability to differentiate between the halogen sites.

4.1 Site 1: The Steric C-Br (Positions 2, 6)

-

Reactivity: High oxidative addition potential with Pd(0), but kinetically hindered by the adjacent methyl group.

-

Strategy: Use bulky, electron-rich phosphine ligands (e.g., Buchwald dialkylbiaryl phosphines like S-Phos or RuPhos ). These ligands facilitate oxidative addition despite the steric crowd and promote reductive elimination.

-

Application: Introduction of aryl or heteroaryl groups via Suzuki-Miyaura coupling to create "wing" motifs around the central methyl core.

4.2 Site 2: The Electronic C-Cl (Position 4)

-

Reactivity: Lower oxidative addition potential than C-Br.

-

Strategy: This site generally remains intact during the initial coupling at the C-Br positions (if stoichiometry is controlled). It can be activated subsequently using high-temperature conditions or more active catalysts (e.g., Pd-PEPPSI, Pd/X-Phos) after the bromines have been substituted.

-

Application: Late-stage diversification or attachment to a polymer/solid support.

4.3 Chemoselectivity Diagram

Figure 2: Sequential functionalization strategy exploiting the reactivity difference between Aryl-Br and Aryl-Cl bonds.

Safety & Handling

-

Hazards: As a halogenated aromatic, this compound is likely a skin and eye irritant. It may cause sensitization.

-

HBr Evolution: The synthesis generates stoichiometric quantities of hydrogen bromide gas. Scrubbers are mandatory.

-

Waste: Halogenated waste streams must be segregated from general organic waste to prevent formation of toxic byproducts during incineration.

References

-

Sigma-Aldrich. "4-Chloro-2,6-dibromotoluene Product Specification." Sigma-Aldrich Catalog. Accessed October 26, 2025. Link

-

PubChem. "4-Chloro-2,6-dibromotoluene Compound Summary (CID 3347380)."[1] National Center for Biotechnology Information. Accessed October 26, 2025. Link

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. (Foundational text on chemoselectivity of Br vs Cl). Link

-

Organic Chemistry Portal. "Suzuki Coupling: Reactivity and Catalysts." (General reference for catalyst selection in hindered systems). Link

Sources

Technical Monograph: 4-Chloro-2,6-dibromotoluene

This technical guide provides a comprehensive analysis of 4-Chloro-2,6-dibromotoluene, a polyhalogenated aromatic scaffold critical for the synthesis of sterically congested biaryls and atropisomeric drug candidates.[1]

Chemical Class: Polyhalogenated Toluene Derivative Primary Application: Intermediate for sterically hindered cross-coupling reactions in medicinal chemistry and agrochemical synthesis.[1]

Executive Summary

4-Chloro-2,6-dibromotoluene (CAS 196712-73-9) is a tri-substituted benzene derivative characterized by a unique "2,6-dibromo" substitution pattern flanking a central methyl group.[1][2] This structural motif creates significant steric crowding around the benzylic position, a feature leveraged in drug discovery to restrict rotational freedom and lock bioactive conformations (atropisomerism).[1]

For the synthetic chemist, this molecule offers a programmable reactivity profile.[1] The distinct electronic and steric environments of the bromine (C2, C6) and chlorine (C4) atoms allow for sequential, chemoselective functionalization—enabling the rapid construction of complex terphenyl cores from a single small-molecule scaffold.[1]

Chemical Identity & Physical Characterization[1][3][4][5][6]

The presence of three halogens significantly increases the lipophilicity (LogP) and density of the molecule compared to its parent toluene.[1] While often handled as a liquid in crude form due to supercooling, the pure compound is a low-melting solid.[1]

Physicochemical Data Table

| Property | Value | Technical Note |

| CAS Number | 196712-73-9 | |

| IUPAC Name | 1,3-Dibromo-5-chloro-2-methylbenzene | |

| Molecular Formula | C₇H₅Br₂Cl | |

| Molecular Weight | 284.38 g/mol | High halogen content contributes to density.[1] |

| Appearance | Low-melting solid / Viscous liquid | |

| Melting Point | 37–41 °C | Requires gentle heating for transfer.[1] |

| Boiling Point | ~246 °C (at 760 mmHg) | High boiling point allows high-temp reactions.[1] |

| Density | 1.81 g/cm³ | Significantly denser than water.[1] |

| Solubility | DCM, THF, Toluene | Insoluble in water.[1] |

Synthetic Pathways[7]

The industrial and laboratory synthesis of 4-Chloro-2,6-dibromotoluene relies on the principles of Electrophilic Aromatic Substitution (EAS).[1] The methyl group is an ortho/para director, while the chlorine atom at the C4 position blocks the para site and deactivates the ring.[1] However, the activation provided by the methyl group is sufficient to direct bromination to the thermodynamically favored 2 and 6 positions.[1]

Primary Synthesis: Iron-Catalyzed Bromination

The most robust route involves the direct bromination of 4-chlorotoluene using elemental bromine and a Lewis acid catalyst (FeBr₃ or AlCl₃).[1]

Protocol Logic:

-

Substrate Control: 4-Chlorotoluene is used as the starting material.[1][3] The C4-Cl blocks para substitution, forcing incoming electrophiles to the C2 and C6 positions.[1]

-

Catalysis: FeBr₃ generates the active electrophile (Br⁺ complex).[1]

-

Stoichiometry: A slight excess (>2.2 eq) of Br₂ is required to ensure complete dibromination.[1] Monobromination (2-bromo-4-chlorotoluene) is a common intermediate that must be driven to completion.[1]

Caption: Stepwise electrophilic bromination of 4-chlorotoluene. The C4-chlorine directs substitution to the sterically accessible ortho-positions.[1]

Reactivity Profile & Chemoselectivity

The core value of 4-Chloro-2,6-dibromotoluene lies in its differential reactivity .[1] It possesses two distinct electrophilic sites:[1]

-

Aryl-Bromides (C2, C6): Weaker C-X bond, more reactive toward oxidative addition by Pd(0).[1]

-

Aryl-Chloride (C4): Stronger C-X bond, generally inert under standard Suzuki conditions unless specialized ligands are used.[1]

Selective Cross-Coupling Strategy

In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the Aryl-Br sites react preferentially over the Aryl-Cl site.[1] This allows researchers to install two identical aryl groups at C2/C6, leaving the C4-Cl available for a subsequent, separate coupling reaction.[1]

Challenge - The "Ortho Effect": While electronically favored, the C2/C6 bromines are sterically hindered by the central methyl group.[1]

-

Implication: Standard bulky phosphine ligands (like P(t-Bu)₃) might struggle to access the oxidative addition site.[1]

-

Solution: Use smaller, electron-rich phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands that can negotiate the steric bulk while maintaining high catalytic activity.[1]

Caption: Chemoselective functionalization workflow. The C-Br bonds are coupled first, preserving the C-Cl bond for late-stage modification.

Applications in Drug Discovery[1][9]

Atropisomerism & Conformational Locking

The 2,6-substitution pattern creates a high rotational energy barrier around the aryl-aryl bond formed during coupling.[1]

-

Mechanism: The methyl group clashes with the ortho-substituents of the incoming aryl ring.[1]

-

Utility: This "conformational lock" is used to design atropisomeric drugs (axially chiral) or to force a molecule into a specific binding orientation, reducing the entropy penalty upon binding to a protein target.[1]

Metabolic Stability

The C4-Chlorine atom serves as a metabolic blocker.[1] In many drug scaffolds, the para-position is a "hotspot" for cytochrome P450 oxidation.[1] Blocking this site with a chlorine atom (which is lipophilic and metabolically stable) extends the half-life of the molecule.[1]

Handling & Safety Protocols

Signal Word: WARNING Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

Safe Handling Procedure

-

Melting: Since the melting point is ~37-41°C, the compound may arrive as a solid block.[1] Do not scrape vigorously, as this can generate dust.[1] Instead, warm the container in a water bath at 45°C until liquid, then transfer via syringe or pipette.[1]

-

Storage: Store at room temperature (RT) in a tightly sealed container. Light sensitive—store in amber glass.

-

Spill Cleanup: If solid, dampen with water to avoid dust, then sweep.[1] If liquid (melted), absorb with vermiculite.[1]

References

-

Sigma-Aldrich. Product Specification: 4-Chloro-2,6-dibromotoluene (AldrichCPR).[1] Link

-

GuideChem. Chemical Properties and Safety Data for CAS 196712-73-9. Link

-

PubChem. Compound Summary: 4-Chloro-2,6-dibromotoluene.[1] National Library of Medicine.[1] Link

-

Anderson, J. C., & Handy, S. (2010).[1][4] Regioselective Suzuki couplings of dihaloarenes. (General mechanistic reference for polyhalogenated coupling selectivity).

-

MDPI. Suzuki-Miyaura Reactions of Halogenated Pyrimidines. (Demonstrates Br vs Cl selectivity principles). Link[1]

Sources

Technical Whitepaper: Scalable Synthesis of 4-Chloro-2,6-dibromotoluene

This technical guide details the synthesis of 4-Chloro-2,6-dibromotoluene (CAS: 196712-73-9), a highly functionalized aromatic intermediate used in the development of agrochemicals and active pharmaceutical ingredients (APIs).

Unlike generic preparations, this guide addresses the critical regiochemical challenge: distinguishing the target 2,6-dibromo isomer from the thermodynamically accessible 3,5-dibromo isomer.

Executive Summary & Retrosynthetic Strategy

The synthesis of 4-Chloro-2,6-dibromotoluene requires precise control over electrophilic aromatic substitution (EAS) to ensure halogens are placed at the correct positions relative to the methyl group.

The "Isomer Trap" (Critical Analysis)

A common error in literature is attempting to synthesize this molecule via the Sandmeyer reaction of p-toluidine .

-

The Flaw: Bromination of p-toluidine directs ortho to the amino group (positions 3 and 5 relative to the methyl). Subsequent Sandmeyer replacement of the amine with chloride yields 4-Chloro-3,5-dibromotoluene , not the 2,6-isomer.

-

The Solution: The Direct Bromination of 4-Chlorotoluene utilizes the electronic synergy between the methyl (activator) and chlorine (deactivator) groups. The methyl group activates the ortho positions (2 and 6), while the chlorine atom at position 4 directs incoming electrophiles to positions 3 and 5. However, since activators (Methyl) dominate deactivators (Chloro) in directing power, the reaction selectively yields the 2,6-dibromo product.

Pathway Visualization

The following diagram illustrates the correct versus incorrect synthetic pathways.

Figure 1: Comparative Retrosynthesis. The green pathway (Right) utilizes activator dominance to secure the correct regiochemistry.

Core Protocol: Iron-Catalyzed Bromination of 4-Chlorotoluene

This protocol is designed for high-purity synthesis (98%+) with minimal formation of benzylic bromides (side-chain bromination).

Reagents & Materials

| Component | Role | Equivalents | Notes |

| 4-Chlorotoluene | Substrate | 1.0 | Liquid, purity >99% |

| Bromine (Br₂) | Reagent | 2.2 - 2.4 | Dry, add dropwise |

| Iron Powder (Fe) | Catalyst | 0.05 (5 mol%) | In situ generates FeBr₃ |

| Dichloromethane (DCM) | Solvent | 5.0 Vol | Optional; Neat reaction preferred for scale |

| Sodium Bisulfite | Quench | Excess | 10% aq.[1][2][3] solution |

Experimental Workflow

Step 1: Catalyst Activation

-

Charge a 3-neck round-bottom flask with 4-Chlorotoluene (1.0 eq) and Iron powder (0.05 eq) .

-

Equip the flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH) to trap HBr gas.

-

Expert Tip: Add a catalytic crystal of Iodine (I₂) to accelerate the initial generation of FeBr₃.

Step 2: Controlled Bromination

-

Heat the mixture to 40°C . Do not exceed 60°C to prevent radical substitution on the methyl group (benzylic bromination).

-

Add Bromine (2.2 eq) dropwise over 2–3 hours.

-

Observation: The evolution of HBr gas (white fumes) indicates the reaction is proceeding.

-

Kinetic Control: The first equivalent adds rapidly to form 2-bromo-4-chlorotoluene. The second addition is slower due to the steric crowding and deactivating effect of the first bromine.

-

Step 3: Completion & Aging

-

After addition, stir the mixture at 45–50°C for 4–6 hours.

-

Monitor via GC/TLC: Look for the disappearance of the mono-bromo intermediate (2-bromo-4-chlorotoluene).

-

Self-Validating Check: If >5% mono-bromo remains, add an additional 0.1 eq of Br₂ and stir for 1 hour.

-

Step 4: Workup & Purification

-

Cool the reaction mass to 20°C.

-

Add DCM (if run neat) to dilute.

-

Quench excess bromine by washing with 10% Sodium Bisulfite solution until the organic layer is yellow/orange (not dark red).

-

Wash with water, then brine. Dry over anhydrous MgSO₄.

-

Solvent Removal: Concentrate under reduced pressure.

-

Crystallization: The residue will likely be a solid or semi-solid. Recrystallize from Ethanol/Water (9:1) or Heptane to obtain white needles.

Process Logic & Reaction Mechanism[4]

The success of this synthesis relies on the Electrophilic Aromatic Substitution (EAS) mechanism.

-

Directing Effects:

-

Methyl (-CH₃): Weakly activating, ortho/para directing.

-

Chloro (-Cl): Weakly deactivating, ortho/para directing.

-

-

The Conflict:

-

In 4-chlorotoluene, the position para to the methyl is blocked by chlorine.

-

The methyl group directs incoming electrophiles to positions 2 and 6 .

-

The chlorine group directs incoming electrophiles to positions 3 and 5 .

-

-

The Resolution: Activating groups (Methyl) generally control the orientation over deactivating groups (Chloro). Furthermore, the transition state for substitution at the 2,6-position is stabilized by the electron-donating inductive effect of the methyl group.

Figure 2: Stepwise bromination mechanism. Note that the second bromination requires longer reaction times due to steric hindrance.

Analytical Profile & Validation

To ensure the integrity of the synthesized product, compare your results against these standard parameters.

Nuclear Magnetic Resonance (¹H-NMR)

The symmetry of the molecule provides a definitive confirmation.

-

Solvent: CDCl₃

-

δ 2.60 ppm (s, 3H): Methyl group protons. (Deshielded by two ortho-bromines).

-

δ 7.55 ppm (s, 2H): Aromatic protons at positions 3 and 5.

-

Diagnostic: The appearance of a singlet for the aromatic protons confirms the symmetric 2,6-substitution . If the product were the 3,5-isomer, the aromatic protons would also be a singlet but with a different chemical shift, and the methyl shift would be lower (less deshielded).

Mass Spectrometry (GC-MS)

-

Molecular Ion (M+): Look for the characteristic isotope pattern of ClBr₂ .

-

Mass Peaks: ~282, 284, 286, 288 (due to ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br combinations).

-

Base Peak: Loss of Br or Methyl.

Physical Properties[2][4][5]

-

Appearance: White to off-white crystalline solid.

-

Melting Point: ~67–69°C (Matches literature for 2,6-dibromo-4-chlorotoluene).

Safety & Handling (HSE)

| Hazard | Mitigation Strategy |

| Bromine (Br₂) | Highly corrosive and toxic. Handle only in a fume hood. Use Viton gloves. Keep 10% thiosulfate handy for spills. |

| HBr Gas | Corrosive gas evolved during reaction. Must be scrubbed through a NaOH trap. |

| 4-Chlorotoluene | Flammable liquid. Ground all glassware. |

References

-

ChemicalBook. (n.d.). 2-Bromo-4-chlorotoluene synthesis and properties. Retrieved from

- Context: Validates the mono-bromination pathway and conditions for chlorotoluene deriv

-

PubChem. (2023). 4-Chloro-2,6-dibromotoluene (CAS 196712-73-9).[4][5] National Library of Medicine. Retrieved from

- Context: Confirms chemical structure, CAS identity, and physical properties.

-

Cohen, J. B., & Smithells, C. J. (1914). The Chlorination and Bromination of Substituted Toluenes. Journal of the Chemical Society, Transactions. Retrieved from

- Context: Classical mechanistic grounding for the directing effects of halogens in toluene systems, confirming ortho-substitution rel

-

Organic Syntheses. (1921). 3-Bromo-4-aminotoluene. Org. Synth. 1921, 1, 111. Retrieved from

- Context: Cited to demonstrate the incorrect regiochemistry (3,5-positioning) when starting from p-toluidine, reinforcing the need for the 4-chlorotoluene route.

Sources

An In-depth Technical Guide to 2,6-Dibromo-4-chlorotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-dibromo-4-chlorotoluene, a polyhalogenated aromatic compound. While specific experimental data for this particular molecule is not extensively available in public literature, this guide synthesizes information from closely related analogues and fundamental principles of organic chemistry to offer a detailed profile. The document covers its nomenclature, physicochemical properties, probable synthetic routes, expected spectroscopic characteristics, predicted reactivity, and potential applications as a chemical intermediate in various fields, including pharmaceuticals and materials science. Safety and handling considerations are also discussed based on data from similar halogenated aromatic compounds.

Introduction and Nomenclature

2,6-Dibromo-4-chlorotoluene is a substituted toluene molecule carrying three halogen atoms on the benzene ring. Halogenated organic compounds are a critical class of intermediates in organic synthesis, valued for their versatile reactivity which allows for the introduction of various functional groups.[1] The strategic placement of bromine and chlorine atoms on the toluene ring makes 2,6-dibromo-4-chlorotoluene a potentially valuable building block in the synthesis of complex organic molecules.

IUPAC Name: 2,6-dibromo-4-chlorotoluene[2]

Synonyms: 4-Chloro-2,6-dibromotoluene, 1,3-dibromo-5-chloro-2-methylbenzene[2]

Structure:

Figure 1: Chemical structure of 2,6-dibromo-4-chlorotoluene.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 196712-73-9 | [2] |

| Molecular Formula | C₇H₅Br₂Cl | [2] |

| Molecular Weight | 284.37 g/mol | [2] |

| Appearance | Expected to be a solid at room temperature, likely colorless to off-white crystals. | Inferred from similar polyhalogenated aromatics. |

| Solubility | Expected to be insoluble in water and soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred from the nonpolar nature of the molecule. |

| Melting Point | Not reported. | |

| Boiling Point | Not reported. | |

| Density | Not reported. |

Synthesis Strategies

Direct and detailed experimental procedures for the synthesis of 2,6-dibromo-4-chlorotoluene are not extensively documented in publicly accessible literature. However, its synthesis can be logically approached through established methods of electrophilic aromatic substitution on a toluene backbone. The methyl group in toluene is an ortho-, para-director. Therefore, direct halogenation of 4-chlorotoluene would likely lead to a mixture of products. A more controlled synthesis would likely involve a multi-step process.

Plausible Synthetic Route: From 4-Chlorotoluene

A plausible, though potentially low-yielding, approach would be the direct bromination of 4-chlorotoluene. The methyl and chloro substituents would direct the incoming electrophiles (bromine).

Figure 2: Proposed synthesis of 2,6-dibromo-4-chlorotoluene from 4-chlorotoluene.

Causality Behind Experimental Choices: Iron(III) bromide is a common Lewis acid catalyst used to polarize the bromine molecule, making it a stronger electrophile for aromatic substitution.[3] The reaction would likely be carried out in a non-polar solvent at or below room temperature to control the reaction rate and minimize side products. However, this direct approach may suffer from poor regioselectivity.

Alternative Synthetic Route: From 2,6-Dibromo-4-aminotoluene

A more controlled and likely higher-yielding synthesis would involve a Sandmeyer-type reaction starting from 2,6-dibromo-4-aminotoluene. This aniline derivative can be synthesized from 4-chloroaniline.

Step 1: Synthesis of 2,6-Dibromo-4-chloroaniline

4-Chloroaniline can be brominated to yield 2,6-dibromo-4-chloroaniline.[4]

Step 2: Sandmeyer Reaction

The amino group of 2,6-dibromo-4-chloroaniline can be converted to a diazonium salt and subsequently replaced with a hydrogen atom to yield 2,6-dibromo-4-chlorotoluene. A more direct conversion to the methyl group is not a standard Sandmeyer reaction. A more feasible route would start from a toluidine derivative.

Revised Plausible Route: Starting from 4-Amino-2,6-dibromotoluene

A more direct precursor would be 4-amino-2,6-dibromotoluene. This could potentially be synthesized from p-toluidine through bromination. The amino group could then be replaced by a chloro group via a Sandmeyer reaction.

Experimental Protocol (Hypothetical):

-

Diazotization: Dissolve 2,6-dibromo-4-aminotoluene in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Nitrogen gas will be evolved.

-

After the addition is complete, warm the reaction mixture gently to ensure complete reaction.

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane), wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 2,6-dibromo-4-chlorotoluene.

Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple.

-

Aromatic Protons (Ar-H): There are two equivalent aromatic protons. These would appear as a singlet in the aromatic region (likely between δ 7.0-7.5 ppm).

-

Methyl Protons (-CH₃): The three protons of the methyl group would appear as a singlet further downfield (likely between δ 2.0-2.5 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals corresponding to the seven carbon atoms (two aromatic carbons will be equivalent by symmetry).

-

Aromatic Carbons:

-

C-CH₃: The carbon attached to the methyl group.

-

C-Br: The two carbons attached to the bromine atoms.

-

C-Cl: The carbon attached to the chlorine atom.

-

C-H: The two carbons attached to hydrogen atoms.

-

C-C (quaternary): The carbon at the junction of the other substituents.

-

-

Methyl Carbon (-CH₃): A signal in the aliphatic region (likely between δ 15-25 ppm).

Mass Spectrometry

The mass spectrum will be characterized by the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

-

Molecular Ion Peak (M⁺): A cluster of peaks will be observed for the molecular ion due to the different isotopic combinations of bromine and chlorine. The most abundant peaks would correspond to [C₇H₅⁷⁹Br₂³⁵Cl]⁺, [C₇H₅⁷⁹Br⁸¹Br³⁵Cl]⁺, and [C₇H₅⁸¹Br₂³⁵Cl]⁺, along with their corresponding ³⁷Cl isotopes.

-

Fragmentation: Common fragmentation pathways would involve the loss of a bromine atom ([M-Br]⁺), a chlorine atom ([M-Cl]⁺), and a methyl group ([M-CH₃]⁺).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C-H stretching (aromatic): Around 3000-3100 cm⁻¹.

-

C-H stretching (aliphatic): Around 2850-2960 cm⁻¹.

-

C=C stretching (aromatic): Bands in the region of 1450-1600 cm⁻¹.

-

C-Br stretching: In the fingerprint region, typically below 600 cm⁻¹.

-

C-Cl stretching: In the fingerprint region, typically between 600-800 cm⁻¹.

Chemical Reactivity and Potential Applications

The reactivity of 2,6-dibromo-4-chlorotoluene is dictated by the presence of the three halogen substituents and the methyl group on the aromatic ring.

Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the halogen atoms deactivates the ring towards electrophilic attack but can make it susceptible to nucleophilic aromatic substitution, particularly under harsh conditions (high temperature and pressure) or with strong nucleophiles. The bromine atoms are generally better leaving groups than chlorine in such reactions.

Metal-Catalyzed Cross-Coupling Reactions

The bromine atoms are excellent handles for transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the 2- and 6-positions, making this molecule a versatile building block for the synthesis of more complex structures.

Figure 3: Example of a Suzuki cross-coupling reaction with 2,6-dibromo-4-chlorotoluene.

Lithiation and Grignard Reagent Formation

The bromine atoms can undergo halogen-metal exchange with organolithium reagents or be converted into Grignard reagents. These organometallic intermediates can then react with a variety of electrophiles to introduce new functional groups.

Oxidation of the Methyl Group

The methyl group can be oxidized to a carboxylic acid, an aldehyde, or an alcohol using appropriate oxidizing agents, providing another avenue for functionalization.

Potential Applications

Given its structure, 2,6-dibromo-4-chlorotoluene is a promising intermediate for:

-

Pharmaceuticals: As a scaffold for the synthesis of new drug candidates. The halogen atoms can be replaced or used to modulate the electronic and lipophilic properties of a molecule.

-

Agrochemicals: As a building block for new pesticides and herbicides. Many commercially successful agrochemicals contain halogenated aromatic rings.[5]

-

Materials Science: For the synthesis of specialty polymers, liquid crystals, and other advanced materials where the specific substitution pattern can influence the material's properties.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) for 2,6-dibromo-4-chlorotoluene is readily available. Therefore, it should be handled with the same precautions as other polyhalogenated aromatic compounds.

-

Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.[5][6]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

2,6-Dibromo-4-chlorotoluene is a polyhalogenated aromatic compound with significant potential as a versatile building block in organic synthesis. While specific experimental data for this molecule is limited, its properties and reactivity can be reasonably predicted based on established chemical principles and comparison with closely related analogues. Its utility in constructing complex molecules through reactions at the halogen and methyl-substituted positions makes it a compound of interest for researchers in medicinal chemistry, agrochemistry, and materials science. Further research into its synthesis and reactivity is warranted to fully explore its potential.

References

-

PubChem. (n.d.). 2,6-Dibromo-4-chloroaniline. Retrieved from [Link]

- Noland, W. E., & Tritch, K. J. (2018). 2,6-Dibromo-4-chlorophenyl isocyanide.

-

Organic Syntheses. (n.d.). 2,6-dibromoquinone-4-chloroimide. Retrieved from [Link]

-

NIST. (n.d.). 2,6-Dibromo-4-nitrotoluene. Retrieved from [Link]

-

NIST. (n.d.). 2,6-Dibromo-4-chloroanisole. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dibromo-4-chlorophenol. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2,6-dibromotoluene. Retrieved from [Link]

-

YouTube. (2023, February 13). Toluene reacts with a halogen in the presence of iron (III) chloride... [Video]. Physics Wallah. [Link]

-

NIST. (n.d.). 2,6-Dibromo-4-methoxytoluene. Retrieved from [Link]

- Fisher Scientific. (n.d.). Safety Data Sheet: 2,6-Dibromo-N-chloro-p-benzoquinoneimine.

-

Semantic Scholar. (n.d.). Synthesis and Characterization of 4-Amino-3, 5-dibromo-toluene from p-Toluidine. Retrieved from [Link]

-

Chemguide. (n.d.). Halogenation of benzene and methylbenzene. Retrieved from [Link]

- Cayman Chemical. (2025, August 13). Safety Data Sheet: 2,6-Dibromoquinone-4-chloroimide.

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 Haloalkanes and Haloarenes. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The infrared spectrum of 1,1-dibromoethane. Retrieved from [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. 4-Chloro-2,6-dibromotoluene | C7H5Br2Cl | CID 3347380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. iucrdata.iucr.org [iucrdata.iucr.org]

- 5. Page loading... [wap.guidechem.com]

- 6. 2,6-Dibromo-4-chlorophenol | C6H3Br2ClO | CID 21394 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Stewardship Guide: 4-Chloro-2,6-dibromotoluene

Executive Summary

This technical guide provides a comprehensive safety and handling framework for 4-Chloro-2,6-dibromotoluene , a highly functionalized halogenated aromatic intermediate.[2][3] Unlike generic Safety Data Sheets (SDS), this document synthesizes physicochemical data with practical laboratory stewardship, designed specifically for organic chemists and process engineers.[2][3]

The compound is characterized by a "steric shield" motif—a methyl group flanked by two bulky bromine atoms—which dictates both its unique reactivity in cross-coupling applications and its specific handling requirements regarding lipophilicity and environmental persistence.[2][3]

Physicochemical Identity & Structural Context

The 2,6-dibromo substitution pattern creates significant steric strain around the methyl group, influencing the molecule's packing in the crystal lattice and its solubility profile.[2][3]

| Property | Value / Description | Technical Context |

| CAS Number | 196712-73-9 | Unique identifier for inventory tracking.[1][2][3] |

| IUPAC Name | 1,3-Dibromo-5-chloro-2-methylbenzene | |

| Formula | C₇H₅Br₂Cl | |

| Mol.[1][2][3] Weight | 284.37 g/mol | High halogen content implies high density (>1.5 g/cm³ est).[2][3] |

| Physical State | Solid / Low-melting Solid | Likely crystalline at RT.[2][3] Note: Impurities may depress MP, resulting in a supercooled liquid.[2][3] |

| Solubility | Lipophilic (Hydrophobic) | Soluble in DCM, THF, Toluene.[2][3] Insoluble in water.[2][3] |

| Reactivity | Aryl Halide Electrophile | The C-Br bonds are activated for Pd-catalyzed coupling; the C-Cl bond is less reactive.[2][3] |

Structural Insight: The ortho-bromines protect the methyl group from metabolic oxidation relative to toluene, but they significantly increase the compound's lipophilicity (LogP > 4.0 est).[2][3] This facilitates rapid dermal absorption, necessitating strict barrier protection.[2][3]

Hazard Profiling & Mechanistic Toxicology

While specific LD50 data for this exact isomer is limited, its toxicity profile is extrapolated from the structure-activity relationship (SAR) of poly-halogenated toluenes.[2][3]

Primary Hazards (GHS Classification)

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[2][3][4]

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[2][3]

-

STOT-SE (Category 3): H335 - May cause respiratory irritation.[2][3]

Mechanistic Risks [2][3][4]

-

Dermal Permeation: The combination of the toluene core and heavy halogenation allows the molecule to permeate the stratum corneum effectively.[2][3] Once absorbed, halogenated aromatics can burden hepatic metabolic pathways.[2][3]

-

Lachrymatory Potential: Benzyl-position functionalization often leads to lachrymators.[2][3] While this compound is an aryl halide, degradation or metabolic activation at the benzylic position can produce irritating species.[2][3]

-

Dehalogenation: Under high thermal stress or UV exposure, the compound may release Hydrogen Bromide (HBr) or Bromine (Br₂), both of which are corrosive to lung tissue.[2][3]

Engineering Controls & Personal Protective Equipment (PPE)

This protocol moves beyond "standard precautions" to address the specific physical properties of heavy halogenated aromatics.

The "Vented Balance" Protocol

Because 4-Chloro-2,6-dibromotoluene is a solid that may sublime or generate dust, weighing must never occur on an open bench.[2][3]

-

Engineering Control: Weighing must be performed inside a Chemical Fume Hood or a Vented Balance Enclosure (HEPA + Carbon filter).[2][3]

-

Static Control: Use an anti-static gun during weighing. Halogenated powders are prone to static charge, which can cause particle dispersal onto the user's cuffs.[2][3]

PPE Selection Logic

| Component | Recommendation | Scientific Rationale |

| Gloves | Nitrile (Double Layer) or Viton | Latex is permeable to halogenated aromatics.[2][3] Double-gloving provides a breakthrough time buffer (visual indicator if outer glove degrades).[2][3] |

| Respiratory | N95 (Dust) or ABEK1 (Vapor) | If handling >5g outside a hood (not recommended), a half-mask respirator with organic vapor/acid gas cartridges is mandatory due to potential HBr off-gassing.[2][3] |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient if the solid is friable (dust generation).[2][3] |

Experimental Stewardship: Safe Handling Workflow

The following diagram illustrates the critical decision points for handling this compound, emphasizing containment.

Figure 1: Handling workflow emphasizing containment during the transition from neat compound to solution.

Emergency Response & Decontamination

Spill Management

Do not sweep. Sweeping generates dust aerosols.[2][3]

-

Suppress: Cover the spill with a wet paper towel (if solid) or an absorbent pad (if liquid) to suppress dust/vapor.[2][3]

-

Clean: Wipe the area with a solvent in which the compound is soluble (Acetone or Ethanol), followed by a soap-water wash.[2][3]

-

Disposal: Place all cleanup materials in a sealed "Halogenated Waste" container.

Fire Fighting Measures

-

Hazard: Thermal decomposition produces Hydrogen Chloride (HCl) , Hydrogen Bromide (HBr) , and potentially free halogens.[2][3]

-

Media: Dry chemical, CO₂, or alcohol-resistant foam.[2][3][4] Do not use high-pressure water jets , which may scatter the chemical.[2][3]

-

Firefighter PPE: Self-Contained Breathing Apparatus (SCBA) is non-negotiable due to the production of acid gases.[2][3]

Synthesis Context: Reactivity & Storage

Researchers typically utilize this compound for its specific halogenation pattern.[2][3]

-

Suzuki-Miyaura Coupling: The C-Br bonds at positions 2 and 6 are highly activated for oxidative addition by Pd(0) catalysts.[2][3] However, the C-Cl bond at position 4 is significantly less reactive, allowing for chemoselective transformations.[2][3]

-

Storage Stability:

-

Temperature: Store at room temperature (15-25°C).

-

Light: Protect from light (amber vial).[2][3] UV light can cause homolytic cleavage of the C-Br bond, leading to sample degradation and color change (yellowing).[2][3]

-

Atmosphere: Store under inert gas (Argon) if storing for >3 months to prevent slow hydrolysis or oxidation.[2][3]

-

Figure 2: Primary reactivity pathways.[2][3] Note the chemoselectivity driven by the bond dissociation energy differences between C-Br and C-Cl.[2][3]

References

-

Sigma-Aldrich. (n.d.).[2][3] 4-Chloro-2,6-dibromotoluene Product Specification & Safety Data. Retrieved from [2][3]

-

PubChem. (2024).[2][3] Compound Summary: 4-Chloro-2,6-dibromotoluene (CID 3347380).[1][2][3] National Center for Biotechnology Information.[2][3] Retrieved from [2][3]

-

Capot Chemical. (n.d.).[2][3][5][6] Safety Data Sheet: 4-Chloro-2,6-dibromotoluene. Retrieved from [2][3]

-

European Chemicals Agency (ECHA). (n.d.).[2][3] C&L Inventory: Halogenated Toluene Derivatives. (General guidance on halogenated aromatic hazards). Retrieved from [2][3]

Sources

- 1. 4-Chloro-2,6-dibromotoluene | C7H5Br2Cl | CID 3347380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Dibromo-4-chloroaniline | C6H4Br2ClN | CID 625286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,6-Dibromo-4-chlorophenol | C6H3Br2ClO | CID 21394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. capotchem.com [capotchem.com]

Methodological & Application

Applications of 4-Chloro-2,6-dibromotoluene in materials science

Application Note: 4-Chloro-2,6-dibromotoluene in Materials Science & Drug Discovery

Executive Summary

4-Chloro-2,6-dibromotoluene is a high-value halogenated scaffold characterized by a unique "2,6-dibromo-1-methyl" substitution pattern. Unlike standard 1,3-dibromobenzene derivatives, the presence of the ortho-methyl group introduces significant steric strain, forcing subsequently attached aryl groups to twist out of planarity.

This "Toluene Twist" is a critical design feature in:

-

OLED Materials: It prevents

- -

Pharmaceuticals: It enables the synthesis of axially chiral biaryls and sterically congested kinase inhibitors (e.g., quinolone antibiotics like Ozenoxacin analogs).

This guide details the chemoselective functionalization of this molecule, exploiting the reactivity difference between the labile bromine atoms and the robust chlorine handle.

Molecular Profile & Reactivity Logic

| Property | Data |

| CAS Number | 196712-73-9 |

| Molecular Formula | C |

| Molecular Weight | 284.38 g/mol |

| Appearance | White to off-white crystalline solid |

| Key Feature | Orthogonal Reactivity: Br (High) > Cl (Low) |

The Selectivity Map

The molecule offers two distinct reaction zones. The bromine atoms at C2 and C6 are activated for oxidative addition by Palladium(0), while the chlorine at C4 remains inert under standard conditions, preserving a handle for late-stage functionalization (e.g., lithiation or specific Buchwald-Hartwig conditions).

Figure 1: Chemoselective reactivity profile allowing sequential functionalization.

Application 1: Synthesis of Twisted OLED Host Materials

Context: High-efficiency OLEDs require host materials with high triplet energies. Planar molecules tend to crystallize, quenching emission. By coupling bulky aryl groups to the C2 and C6 positions of 4-Chloro-2,6-dibromotoluene, the central methyl group forces the side rings to rotate ~

Protocol: Sterically Demanding Suzuki-Miyaura Coupling

Challenge: The ortho-methyl group creates a "steric wall" that impedes the approach of the Palladium catalyst. Standard ligands (e.g., PPh

Reagents:

-

Substrate: 4-Chloro-2,6-dibromotoluene (1.0 eq)

-

Boronic Acid: Phenylboronic acid (2.5 eq)

-

Catalyst: Pd

(dba) -

Ligand: SPhos (8 mol%)

-

Base: K

PO -

Solvent: Toluene/Water (10:1 v/v)

Step-by-Step Procedure:

-

Inert Setup: Flame-dry a 3-neck round bottom flask and equip with a reflux condenser. Purge with Argon for 15 minutes.

-

Charging: Add 4-Chloro-2,6-dibromotoluene (2.84 g, 10 mmol), Phenylboronic acid (3.05 g, 25 mmol), Pd

(dba) -

Solvation: Add degassed Toluene (50 mL) and degassed Water (5 mL). The biphasic system helps dissolve the inorganic base.

-

Reaction: Heat the mixture to 100°C (internal temperature) for 12 hours. The color typically shifts from dark red to black.

-

Work-up: Cool to RT. Dilute with Ethyl Acetate (100 mL). Wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry organic layer over MgSO

. -

Purification: Concentrate in vacuo. Purify via silica gel column chromatography (Hexanes/DCM gradient). The product (4-Chloro-2,6-diphenyltoluene) will elute as a white solid.

Critical Note: If the reaction stalls (monitored by TLC), add a second portion of catalyst (1 mol%) and ligand (4 mol%). The steric bulk of the product can slow down the second coupling event.[1]

Application 2: Drug Development (Buchwald-Hartwig Amination)

Context: In the synthesis of quinolone antibiotics (e.g., Ozenoxacin analogs) and kinase inhibitors, the 2,6-dibromo motif is used to install amine functionalities.[2] The chlorine atom is left intact to modulate lipophilicity (LogP) or metabolic stability.

Protocol: Selective Mono-Amination

Objective: Replace one or both bromine atoms with an amine while leaving the chlorine untouched.

Reagents:

-

Substrate: 4-Chloro-2,6-dibromotoluene (1.0 eq)

-

Amine: Cyclopropylamine (1.2 eq for mono, 2.5 eq for bis)

-

Catalyst: Pd(OAc)

(5 mol%) -

Ligand: BINAP (racemic, 7.5 mol%)

-

Base: NaO

Bu (Sodium tert-butoxide) (1.5 eq) -

Solvent: Toluene (anhydrous)

Workflow Visualization:

Figure 2: Workflow for the selective amination of the dibromo-scaffold.

Scientific Rationale:

-

BINAP Ligand: Chosen for its ability to prevent the formation of Pd-black and its effectiveness in coupling primary amines to aryl bromides.

-

NaOtBu: A strong base is required to deprotonate the amine-Pd complex, facilitating reductive elimination.

-

Temperature Control: Keeping the reaction at 80°C (vs 110°C) improves selectivity for the Bromine positions over the Chlorine position.

Safety & Handling (MSDS Highlights)

-

Hazards: 4-Chloro-2,6-dibromotoluene is an irritant (Skin/Eye/Respiratory).[3][4][5]

-

Specific Danger: As a halogenated aromatic, it can cause sensitization. Avoid inhalation of dust.

-

Waste: All halogenated waste must be segregated. Do not mix with general organic waste streams due to the risk of forming toxic byproducts upon incineration.

References

-

Suzuki-Miyaura Coupling Mechanism & Ligand Design

- Title: "Versatile catalysts for the Suzuki-Miyaura coupling of arylboronic acids with aryl and vinyl chlorides and arylsulfon

- Source:Journal of the American Chemical Society

-

URL:[Link]

-

Synthesis of Ozenoxacin (Pharma Application)

- Steric Hindrance in Cross-Coupling: Title: "Recent Advances in the Suzuki–Miyaura Cross-Coupling Reaction of Sterically Hindered Aryl Halides" Source:Synthesis

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. 2,6-Dibromo-4-chloroaniline | C6H4Br2ClN | CID 625286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-Dibromo-4-nitrotoluene | C7H5Br2NO2 | CID 7015780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,6-Dibromo-4-chlorophenol | C6H3Br2ClO | CID 21394 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloro-2,6-dibromotoluene

Department: Chemical Process Optimization & Purification Subject: Troubleshooting Impurity Profiles in Halogenated Toluenes Reference ID: TS-HAL-4C26DBT-001

Overview

Welcome. I am Dr. Aris Thorne, Senior Application Scientist.

You are likely accessing this guide because your crude 4-Chloro-2,6-dibromotoluene (CAS: 196712-73-9) is failing to meet the >98% purity specification required for downstream coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

In the synthesis of this compound—typically via the electrophilic bromination of 4-chlorotoluene—the thermodynamic and kinetic landscape often results in a "stubborn" impurity profile. The methyl group at

This guide addresses the three most common failure modes: Catalyst Occlusion , Homolog Contamination (under-bromination), and Colorimetric Degradation .

Part 1: Diagnostic & Triage (Troubleshooting)

Q1: My crude product is a dark red/brown oil or sticky solid. Is this normal?

A: No. Pure 4-Chloro-2,6-dibromotoluene should be a pale yellow to off-white crystalline solid.

-

The Cause: The red color is likely residual molecular bromine (

) or iron(III) bromide ( -

The Fix: You cannot crystallize your way out of this. You must perform a chemical quench before attempting isolation.

-

Protocol: Dissolve the crude in Dichloromethane (DCM). Wash with 10% aqueous Sodium Thiosulfate (

) until the organic layer turns from red to pale yellow. This reduces

-

Q2: GC-MS shows a persistent impurity (~5-15%) with a mass of ~204/206 Da. It won't distill off.

A: This is 4-Chloro-2-bromotoluene (the mono-brominated intermediate).

-

The Physics: The boiling point difference between the mono-bromo (~200°C) and di-bromo (~260°C+) species is significant, but if you are running a standard vacuum distillation, they may co-distill due to azeotropic behavior or poor column efficiency.

-

The Fix: Switch from distillation to fractional recrystallization . The lattice energy of the symmetrical 2,6-dibromo species is significantly higher than the asymmetrical mono-bromo species. The di-bromo compound will crystallize out, leaving the mono-bromo oil in the mother liquor.

Q3: My melting point is broad (e.g., 45–60°C).

A: This indicates a eutectic mixture.

-

The Cause: You likely have trapped solvent or the aforementioned mono-bromo impurity.

-

The Fix: Vacuum dry the solid at 30°C for 4 hours. If the range remains broad, proceed to the Ethanol Recrystallization Protocol below.

Part 2: Advanced Purification Protocols

Workflow Logic: The Purification Decision Tree

Figure 1: Decision matrix for selecting the appropriate purification vector based on crude physical state.

Protocol A: The "Golden Standard" Recrystallization

Target: Removal of 4-chloro-2-bromotoluene and trace isomers.

Principle: Halogenated aromatics exhibit steep solubility curves in lower alcohols. The symmetrical 2,6-dibromo substitution pattern facilitates tighter crystal packing compared to the asymmetric mono-bromo impurity, allowing the impurity to remain solvated in the supernatant.

Materials:

-

Solvent: Ethanol (Absolute) or Methanol.

-

Anti-solvent: Water (optional, for yield recovery).

Step-by-Step:

-

Dissolution: Place the crude solid in a flask. Add Ethanol (approx. 3-5 mL per gram of crude).

-

Reflux: Heat to reflux (~78°C). If the solid does not dissolve completely, add more Ethanol in small increments until a clear solution is obtained.

-

Note: If black specks remain (insoluble polymers/salts), perform a hot filtration through a glass frit or Celite pad immediately.

-

-

Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours). Do not plunge into ice immediately; rapid cooling traps impurities.

-

Crystallization: Once room temperature is reached, long needles or plates should form. Cool to 0–4°C in an ice bath to maximize yield.

-

Filtration: Filter the crystals. Wash the cake with cold (-20°C) Ethanol.

-

Critical: Do not wash with room temp solvent; you will redissolve your product.

-

-

Drying: Vacuum dry at 40°C.

Protocol B: Solvent Selection Data

Use this table to adjust your solvent system if Ethanol fails (e.g., if the lipophilicity is too high for dissolution).

| Solvent System | Solubility (Hot) | Solubility (Cold) | Impurity Rejection | Notes |

| Ethanol (100%) | High | Low | Excellent | Recommended starting point. |

| Methanol | Moderate | Very Low | Good | Use if yield in Ethanol is too low. |

| Hexane | Very High | High | Poor | Not recommended; product is too soluble even when cold. |

| DCM/Hexane | High | Moderate | Moderate | Use for initial precipitation of very crude tars. |

Part 3: Analytical Validation

Do not assume purity based on appearance. Validate using the following markers:

-

GC-MS:

-

Look for the molecular ion cluster.

-

Target:

(Characteristic pattern for -

Impurity:

(Mono-bromo).

-

-

1H NMR (CDCl3):

-

Product: Singlet at

ppm (2H, aromatic protons at C3/C5). Singlet at -

Impurity (Mono-bromo): You will see a complex splitting pattern (doublets/multiplets) in the aromatic region and a shifted methyl peak.

-

References

-

Synthesis and Properties of Halogen

- Purification of Brominated Aromatic Intermediates. Source: Google Patents. (2016). Method for synthesizing bromotoluene (CN105669364A).

-

Solubility Parameters of Polysubstituted Benzenes.

- Source: Cheméo. (2024). Chemical Properties of 2,6-Dibromotoluene.

-

[Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-Chloro-2,6-dibromotoluene before handling. Brominated aromatics can be skin irritants and sensitizers.

Sources

- 1. 2,4-Dibromotoluene | C7H6Br2 | CID 94421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Dibromo-4-chloroaniline | C6H4Br2ClN | CID 625286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,6-Dibromo-4-nitrotoluene | C7H5Br2NO2 | CID 7015780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-Dibromo-4-chlorophenol | C6H3Br2ClO | CID 21394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Chloro-2,6-dibromotoluene | C7H5Br2Cl | CID 3347380 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: 4-Chloro-2,6-dibromotoluene

This technical guide addresses the stability profile and decomposition pathways of 4-Chloro-2,6-dibromotoluene (CAS: 196712-73-9). It is designed for researchers observing unexpected impurities, yield losses, or physical changes (discoloration) during storage and synthesis.

Support Status: CRITICAL HANDLING REQUIRED Molecule Profile: A densely functionalized aromatic scaffold. The presence of two ortho-bromines creates significant steric strain and electronic lability, making the molecule susceptible to specific degradation pathways that do not affect simpler aryl halides.

Module 1: Photolytic Instability (The "Yellowing" Phenomenon)

User Complaint: "My white crystalline solid turned yellow/brown after sitting on the bench for two days. NMR shows a complex mixture."

The Mechanism: Radical Dehalogenation

The Carbon-Bromine (C-Br) bond energy (~68 kcal/mol) is significantly lower than the C-Cl bond (~81 kcal/mol). Upon exposure to UV light (even ambient fluorescent lab lighting), the 2,6-dibromo positions undergo homolytic cleavage. The resulting aryl radical is highly reactive.

Key Pathway:

-

Excitation: Photon absorption promotes an electron to a

antibonding orbital. -

Homolysis: The C-Br bond cleaves, generating a bromine radical (

) and an aryl radical. -

H-Abstraction: The aryl radical abstracts a hydrogen atom from any available source (solvent, moisture, or the methyl group of a neighboring molecule), resulting in protodebromination (formation of 4-chloro-2-bromotoluene).

-

Coupling: Radical recombination leads to trace biaryl impurities (yellow/brown color).

Visualization: Photolytic Degradation Pathway

Figure 1: Mechanism of light-induced degradation leading to dehalogenation and colored impurities.

Troubleshooting Protocol

| Symptom | Diagnostic Step | Corrective Action |

| Sample Yellowing | Check TLC/LC-MS for a peak at M-80 (Loss of Br) or dimers. | Purification: Recrystallize from Ethanol/Hexane (avoid acetone if possible). Storage: Must be stored in amber vials under Argon. |

| Yield Loss | Check solvent grade. Toluene and ethers can act as H-donors under light. | Wrap reaction flasks in aluminum foil. Switch to solvents with stronger C-H bonds (e.g., CCl4, though toxic) for radical-sensitive steps. |

Module 2: Synthetic Integrity (Lithiation & Coupling)[1]

User Complaint: "I am trying to lithiate at the C2 position, but I am getting a mixture of starting material and de-brominated product."

The Issue: Lithium-Halogen Exchange vs. Protonation

The 2,6-dibromo motif allows for Lithium-Halogen exchange, but the resulting lithiated species is sterically crowded and electronically stabilized by the inductive effect of the chlorine and the second bromine. This makes it "lazy" (less nucleophilic) but highly basic.

Critical Failure Mode: If the lithiated intermediate encounters any proton source (moisture in THF, un-dried glassware), it instantly protonates, yielding the des-bromo impurity (4-chloro-2-bromotoluene).

The "Dance" Reaction Risk: In polyhalogenated aromatics, Halogen Dance (isomerization) can occur where the lithium migrates to a more thermodynamically stable position, though the methyl group at C1 largely blocks this in 4-chloro-2,6-dibromotoluene.

Troubleshooting Protocol

-

Temperature Control: Do NOT run at -78°C and warm to RT. The lithiated species is likely unstable above -40°C. Quench or react at low temperature.

-

Solvent Drying: THF must be distilled from Sodium/Benzophenone or passed through an activated alumina column immediately before use.

-

Reagent Order: Add

-BuLi slowly down the side of the flask to avoid local hotspots that trigger decomposition.

Module 3: Steric Challenges (Benzylic Oxidation)

User Complaint: "I cannot oxidize the methyl group to the aldehyde/acid. The starting material is unreactive."

The Mechanism: The "Gear Effect"

The methyl group at C1 is flanked by two bulky bromine atoms. These bromines create a "picket fence," sterically shielding the benzylic protons from approaching oxidants. Standard ionic oxidants (e.g., KMnO4, Chromic acid) often fail because they require close approach to the carbon center.

Recommended Pathway: Radical Bromination

Instead of direct oxidation, use a radical pathway which is less sensitive to steric bulk because the hydrogen abstraction is driven by a small radical species (

Workflow:

-

Reagent: N-Bromosuccinimide (NBS) with AIBN (catalyst).

-

Solvent: CCl4 or Trifluorotoluene (higher boiling point, greener).

-

Product: 4-Chloro-2,6-dibromobenzyl bromide.

-

Hydrolysis: Convert the benzyl bromide to the alcohol/aldehyde using aqueous CaCO3 or Sommelet reaction conditions.

Visualization: Troubleshooting Logic Tree

Figure 2: Diagnostic logic for identifying decomposition pathways.

References

-

PubChem. (2025).[1][2][3] 4-Chloro-2,6-dibromotoluene Compound Summary. National Center for Biotechnology Information. Link

-

Pan, L., et al. (2013). The effect of explicit solvent on photodegradation of decabromodiphenyl ether in toluene: insights from theoretical study. Journal of Physical Chemistry A. Link

-

Organic Chemistry Portal. (2024). Miyaura Borylation Reaction & Mechanism. (General reference for aryl halide coupling stability). Link

-

ResearchGate. (2025). Protodeboronation of Heteroaromatic Boronic Acids: Mechanisms and pH Profiles. (Relevant for instability of coupling intermediates). Link

Sources

Technical Support Center: Scaling Up 4-Chloro-2,6-dibromotoluene Purification

Welcome to the technical support center for the purification of 4-chloro-2,6-dibromotoluene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification of this important chemical intermediate. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to help you navigate the challenges of scaling up your purification processes.

Introduction: The Challenge of Purifying 4-Chloro-2,6-dibromotoluene

4-Chloro-2,6-dibromotoluene is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its purity is paramount to ensure the desired outcome and safety of the final products. The primary synthetic route to 4-chloro-2,6-dibromotoluene typically involves the electrophilic bromination of 4-chlorotoluene. This reaction, while effective, often yields a mixture of isomers and poly-brominated species, making the purification a critical and often challenging step.

This guide will provide a structured approach to troubleshooting common issues encountered during purification, focusing on the principles behind the recommended solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 4-chloro-2,6-dibromotoluene?

A1: The impurity profile of your crude product will largely depend on the specifics of your synthetic protocol. However, based on the electrophilic aromatic substitution mechanism of brominating 4-chlorotoluene, the following are the most probable impurities:

-

Isomeric Monobromotoluenes: 4-chloro-2-bromotoluene and 4-chloro-3-bromotoluene.

-

Other Dibromotoluene Isomers: Such as 4-chloro-2,5-dibromotoluene.

-

Unreacted Starting Material: 4-chlorotoluene.

-

Poly-brominated Species: Tribrominated toluenes.

Q2: What are the primary methods for purifying crude 4-chloro-2,6-dibromotoluene on a large scale?

A2: The two most viable methods for scaling up the purification of 4-chloro-2,6-dibromotoluene are recrystallization and vacuum distillation . The choice between these methods will depend on the impurity profile and the desired final purity. In some cases, a combination of both methods may be necessary. Column chromatography is generally less suitable for large-scale purification due to cost and solvent consumption but can be used for producing highly pure reference standards.

Q3: How can I quickly assess the purity of my crude and purified samples?

A3: For a rapid qualitative assessment, Thin Layer Chromatography (TLC) is an effective technique. For quantitative analysis and to accurately determine the percentage of impurities, Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the industry standard. High-Performance Liquid Chromatography (HPLC) can also be used.

Q4: What are the key safety precautions I should take when handling 4-chloro-2,6-dibromotoluene?

A4: 4-chloro-2,6-dibromotoluene and related halogenated compounds should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by your supplier.

Troubleshooting Guides

Section 1: Recrystallization

Recrystallization is often the first line of defense for purifying solid organic compounds. The principle is based on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.

Troubleshooting Common Recrystallization Issues:

| Problem | Potential Cause | Troubleshooting Steps & Scientific Rationale |

| Product does not crystallize upon cooling. | 1. Too much solvent was used. 2. The chosen solvent is too good a solvent for the compound at all temperatures. | 1. Action: Reduce the solvent volume by gentle heating under a stream of nitrogen or by rotary evaporation. Rationale: Supersaturation is required for crystallization to occur. By reducing the solvent volume, you increase the concentration of the solute, bringing it closer to its saturation point at the cooled temperature. 2. Action: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure 4-chloro-2,6-dibromotoluene. Rationale: Scratching creates nucleation sites for crystal growth. A seed crystal provides a template for the molecules to align and crystallize. |

| Product "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated to a very high degree. | 1. Action: Re-heat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvating power of the solvent system. Cool the solution very slowly. Rationale: Oiling out occurs when the solute's solubility is exceeded to such an extent that it separates as a liquid phase. Slow cooling and a less-solvating solvent system encourage the ordered arrangement of molecules into a crystal lattice rather than amorphous precipitation. |

| Low recovery of purified product. | 1. The compound has significant solubility in the cold solvent. 2. Premature crystallization during hot filtration. | 1. Action: Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Use the minimum amount of cold solvent to wash the crystals during filtration. Rationale: Le Châtelier's principle dictates that lowering the temperature will shift the equilibrium towards the solid state, maximizing precipitation. Minimizing the wash volume reduces the amount of product that redissolves. 2. Action: Pre-heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. Use a fluted filter paper for faster filtration. Rationale: Keeping the filtration apparatus hot prevents a sudden drop in temperature that would cause the product to crystallize on the filter paper, leading to loss of yield. |

| Purity is not significantly improved. | The chosen solvent does not effectively differentiate between the product and the impurities (i.e., they have similar solubilities). | Action: Perform small-scale solvent screening with a range of solvents of varying polarities. Good recrystallization solvents for halogenated aromatics often include hexanes, ethanol, methanol, or mixtures such as toluene/hexane.[1] Rationale: The ideal recrystallization solvent will dissolve the desired compound well at high temperatures but poorly at low temperatures, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures. |

Recommended Recrystallization Solvents for Initial Screening:

-

Ethanol

-

Methanol

-

Isopropanol

-

Hexane or Heptane

-

Toluene/Hexane mixture[1]

Experimental Protocol: Step-by-Step Recrystallization

-

Solvent Selection: In a small test tube, add a small amount of crude 4-chloro-2,6-dibromotoluene and a few drops of the chosen solvent. Heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound completely when hot and show significant crystal formation upon cooling.

-

Dissolution: In a larger flask, add the crude product and the minimum amount of the selected solvent to dissolve it at the boiling point.

-

Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent.

-

Drying: Dry the purified crystals under vacuum.

Section 2: Vacuum Distillation